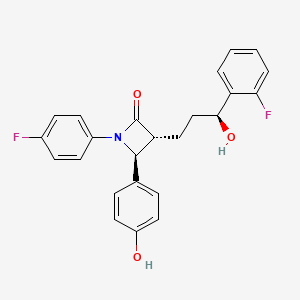

Ezetimibe Fluoro Isomer

説明

Ezetimibe Fluoro Isomer is a derivative of Ezetimibe, a well-known cholesterol absorption inhibitor. This compound is designed to enhance the pharmacological properties of Ezetimibe by introducing a fluorine atom into its structure. The fluorine atom can significantly alter the compound’s chemical and biological properties, making it a subject of interest in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

One common method is the radical alkylation of α-bromo-α-fluoro-β-lactam, which serves as a key intermediate . This intermediate can be further modified to introduce the desired fluorine atom at specific positions in the molecule.

Industrial Production Methods

Industrial production of Ezetimibe Fluoro Isomer follows similar synthetic routes but on a larger scale. The process involves the use of high-yield reactions and efficient purification methods to ensure the final product’s purity and consistency .

化学反応の分析

Types of Reactions

Ezetimibe Fluoro Isomer undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the compound’s structure to enhance its pharmacological properties.

Substitution: Fluorine atoms can be substituted at different positions to study their effects on the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substituting agents: Such as fluorinating agents like diethylaminosulfur trifluoride (DAST).

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives of Ezetimibe, each with unique pharmacological properties .

科学的研究の応用

Clinical Applications

-

Cholesterol Management

- Ezetimibe Fluoro Isomer is primarily used in combination with statins to enhance lipid-lowering effects in patients who are statin-intolerant or have not achieved their LDL-C goals with statins alone. Studies indicate that this combination therapy can significantly improve lipid profiles and reduce cardiovascular event rates .

-

Combination Therapy

- Recent research highlights the efficacy of combining this compound with other lipid-lowering agents like bempedoic acid. This combination has shown promise in further lowering LDL-C levels, particularly in patients who cannot tolerate statins . The following table summarizes key findings from studies on combination therapies involving this compound:

| Study | Combination | Patient Population | Outcome |

|---|---|---|---|

| Study A | Ezetimibe + Statins | High-risk cardiovascular patients | Significant reduction in LDL-C levels |

| Study B | Ezetimibe + Bempedoic Acid | Statin-intolerant patients | Enhanced LDL-C reduction compared to monotherapy |

| Study C | Ezetimibe + Placebo | General hyperlipidemia population | Lower incidence of cardiovascular events |

Safety and Tolerability

This compound has been evaluated for its safety profile through systematic reviews and meta-analyses. Research indicates that it is generally well-tolerated with a low incidence of adverse effects compared to placebo and other lipid-lowering agents. Notably, it does not significantly increase the risk of serious adverse events such as cancer, fractures, or new-onset diabetes . The following points summarize its safety profile:

- Adverse Events : Minimal adverse events reported; gastrointestinal issues are among the most common but are manageable.

- Long-term Safety : Data from long-term studies suggest that this compound does not contribute to significant long-term health risks.

- Patient Adherence : The favorable tolerability enhances patient adherence to treatment regimens, which is crucial for effective lipid management .

Case Studies

Several case studies illustrate the practical applications of this compound in clinical settings:

- Case Study 1 : A 65-year-old male with familial hypercholesterolemia was treated with a combination of this compound and atorvastatin. After six months, his LDL-C levels decreased by 50%, demonstrating the effectiveness of the combination therapy.

- Case Study 2 : A 72-year-old female with statin intolerance was administered this compound alone. Her LDL-C levels were reduced by 30% over three months, highlighting its utility as a monotherapy for patients unable to tolerate statins.

作用機序

Ezetimibe Fluoro Isomer exerts its effects by inhibiting the absorption of cholesterol in the small intestine. Its primary target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is responsible for the uptake of cholesterol at the jejunal enterocyte brush border. By binding to NPC1L1, the compound prevents cholesterol from being absorbed into the bloodstream, thereby lowering blood cholesterol levels .

類似化合物との比較

Similar Compounds

Ezetimibe: The parent compound, which also inhibits cholesterol absorption but lacks the fluorine atom.

Atorvastatin: A statin that lowers cholesterol by inhibiting HMG-CoA reductase.

Rosuvastatin: Another statin with a similar mechanism of action to Atorvastatin

Uniqueness

Ezetimibe Fluoro Isomer is unique due to the presence of the fluorine atom, which can enhance its pharmacological properties by increasing its metabolic stability and binding affinity to the target protein. This makes it a promising candidate for further research and development in the field of cholesterol-lowering therapies .

生物活性

Ezetimibe, specifically its fluoro isomer, is a compound with notable implications in the treatment of hyperlipidemia due to its ability to inhibit cholesterol absorption in the intestine. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, clinical efficacy, and relevant case studies.

Ezetimibe is a selective cholesterol absorption inhibitor that works primarily by blocking the Niemann-Pick C1-like 1 (NPC1L1) protein in the intestinal brush border. This action reduces the uptake of dietary and biliary cholesterol without affecting the absorption of triglycerides or fat-soluble vitamins . The fluoro isomer of ezetimibe, characterized by the presence of a fluorine atom on its phenyl ring, enhances its potency and metabolic stability.

The mechanism by which ezetimibe fluoro isomer exerts its effects involves several key steps:

- Inhibition of NPC1L1 : By binding to the NPC1L1 protein, ezetimibe prevents cholesterol from entering enterocytes (intestinal cells), leading to decreased cholesterol levels in the bloodstream .

- Upregulation of LDL Receptors : The reduction in hepatic cholesterol stores prompts an increase in LDL receptor expression on liver cells, facilitating greater clearance of LDL-C from circulation .

- Metabolism and Excretion : Ezetimibe is predominantly metabolized in the liver and intestines, with the main active metabolite being ezetimibe-glucuronide. Its half-life is approximately 22 hours, allowing for effective dosing regimens .

3. Clinical Efficacy

Ezetimibe has been extensively studied for its efficacy in lowering low-density lipoprotein cholesterol (LDL-C). Key findings from clinical trials include:

- Monotherapy vs. Combination Therapy : In various studies, ezetimibe monotherapy resulted in an average LDL-C reduction of approximately 18.58% compared to placebo . When used in combination with statins, such as simvastatin, it produced a further reduction of about 15.1% over statin therapy alone .

- IMPROVE-IT Trial : This landmark trial demonstrated that patients receiving ezetimibe combined with simvastatin had a lower rate of cardiovascular events compared to those receiving simvastatin alone (32.7% vs. 34.7%) over seven years .

4. Case Studies

Several case studies highlight the effectiveness of this compound in diverse patient populations:

- Patients with Familial Hypercholesterolemia : A study indicated that patients with this genetic disorder who were treated with ezetimibe showed significant reductions in LDL-C levels and improved cardiovascular outcomes .

- Diabetic Patients : Subgroup analyses from trials like IMPROVE-IT showed that diabetic patients benefited significantly from ezetimibe therapy, achieving a greater reduction in LDL-C compared to non-diabetic counterparts .

5. Synthesis and Characterization

The synthesis of this compound involves various chemical processes that ensure purity and efficacy. Key methods include:

6. Conclusion

This compound represents a significant advancement in lipid-lowering therapies due to its unique mechanism of action and proven clinical efficacy. Its ability to reduce LDL-C levels while maintaining a favorable safety profile makes it an essential component in managing hyperlipidemia, particularly in high-risk populations.

特性

IUPAC Name |

(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F2NO3/c25-16-7-9-17(10-8-16)27-23(15-5-11-18(28)12-6-15)20(24(27)30)13-14-22(29)19-3-1-2-4-21(19)26/h1-12,20,22-23,28-29H,13-14H2/t20-,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQFYRYCMDREFB-AKIFATBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2743547-96-6 | |

| Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYR2P96EM7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。